4-(but-3-yn-1-yl)thiomorpholine
Description
Properties
CAS No. |
1055404-32-4 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, thiomorpholine is treated with 1-bromo-3-butyne in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an Sₙ2 mechanism , where the amine’s lone pair attacks the electrophilic carbon adjacent to the bromide, displacing the leaving group.
Key variables :
-
Solvent polarity : DMF enhances nucleophilicity but may require higher temperatures (60–80°C).
-
Base selection : Stronger bases (e.g., NaH) accelerate the reaction but risk side reactions like elimination.
-
Stoichiometry : A 1:1.2 molar ratio of thiomorpholine to alkylating agent ensures complete conversion.
Analytical Validation
Successful synthesis is confirmed via:
-
¹H NMR : A singlet at δ 1.8–2.1 ppm (≡C-H) and multiplet signals for thiomorpholine’s methylene groups (δ 2.5–3.5 ppm).
-
¹³C NMR : Peaks at δ 70–85 ppm (sp-hybridized carbons) and δ 45–55 ppm (N-CH₂).
-
FTIR : Sharp absorption at ~3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).
Transition Metal-Catalyzed Alkyne Coupling
For substrates with pre-installed halogens, Sonogashira coupling offers a versatile pathway. This method is advantageous for introducing sterically demanding alkynes or avoiding harsh alkylation conditions.
Halogenated Thiomorpholine Precursors
A halogen (e.g., iodide or bromide) is introduced at the thiomorpholine nitrogen via reaction with N-bromosuccinimide (NBS) or iodine monochloride (ICl). The resulting N-halothiomorpholine undergoes cross-coupling with terminal alkynes under catalytic conditions:
Conditions :
Advantages and Limitations
-
Selectivity : Sonogashira coupling avoids over-alkylation common in SN2 reactions.
-
Functional group tolerance : Compatible with esters, nitriles, and protected amines.
-
Cost : Palladium catalysts increase synthetic expense.
Reductive Amination with Propargyl Aldehydes
While less common, reductive amination provides an alternative route using propargyl aldehydes. Thiomorpholine reacts with but-3-yn-1-aldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to form the target compound:
Optimization considerations :
-
Aldehyde stability : Propargyl aldehydes are prone to polymerization; in situ generation via oxidation of propargyl alcohol may improve yields.
-
Solvent : Methanol or ethanol facilitates proton transfer during imine formation.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficacy of each method:
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 60°C, 12 h | 65–78 | >95% | Simplicity, low cost |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N/DMF, 60°C, 8 h | 60–75 | >98% | High selectivity, functional tolerance |
| Reductive Amination | NaBH₃CN, MeOH, rt, 24 h | 40–55 | 90–93% | Mild conditions |
Scale-Up Considerations and Industrial Relevance
For industrial production, N-alkylation is preferred due to its scalability and minimal reliance on precious metal catalysts. However, Sonogashira coupling remains valuable for synthesizing derivatives with complex alkynes (e.g., fluorinated or aryl-substituted).
Critical challenges :
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 4-(But-3-yn-1-yl)thiomorpholine can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced at the alkyne group to form alkenes or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols add to the triple bond.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, H₂
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Various substituted thiomorpholines
Scientific Research Applications
4-(But-3-yn-1-yl)thiomorpholine has diverse applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(but-3-yn-1-yl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme function or modulating receptor activity.
Comparison with Similar Compounds
Research Findings and Challenges
- Structural Insights : X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with axial nitrophenyl groups, contrasting with morpholine analogs due to sulfur’s larger atomic radius .
- Metabolic Considerations : Thiomorpholine’s sulfur atom serves as a "soft spot" for oxidation, enabling controlled metabolism to sulfoxides or sulfones, which are less toxic and more excretable .
- Data Gaps : Direct studies on this compound are sparse; most inferences derive from prop-2-yn-1-yl analogs. Further research is needed to characterize its crystallinity, reactivity, and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
